1-Ethyl-3-methylimidazolium Tetrachloroferrate
Overview
Description
1-Ethyl-3-methylimidazolium Tetrachloroferrate is an ionic liquid with the chemical formula C₆H₁₁Cl₄FeN₂ . It is known for its unique properties, including high thermal stability, low vapor pressure, and significant magnetic characteristics.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-3-methylimidazolium Tetrachloroferrate is the magnetic properties of materials . This compound, also known as 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(III), has been shown to significantly impact the magnetic susceptibility of materials .
Mode of Action
This compound interacts with its targets by affecting their magnetic properties . It has been observed that this compound can alter the magnetic susceptibility of materials, leading to changes in their magnetic moments .
Biochemical Pathways
The action of this compound primarily affects the magnetic properties of materials . This can lead to downstream effects on the magnetic interactions within these materials, potentially influencing their physical properties and behaviors .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the magnetic properties of materials . This can result in altered magnetic moments and susceptibilities, which can in turn affect the material’s physical properties and behaviors .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium Tetrachloroferrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. The interaction between this compound and cytochrome P450 can lead to changes in the enzyme’s activity, affecting the overall metabolic process. Additionally, this compound can form complexes with proteins, altering their structure and function, which can have downstream effects on cellular processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, which are crucial for regulating gene expression. This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and alter their function. This compound can interact with enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can inhibit the activity of certain proteases, preventing the breakdown of proteins and affecting cellular processes such as protein turnover and signal transduction. Additionally, this compound can bind to DNA, leading to changes in gene expression by affecting the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. This degradation can result in the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have shown that this compound can have sustained effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic processes. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and cell death. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation, leading to changes in the levels of metabolic intermediates and energy production. Additionally, the compound can influence the activity of enzymes involved in lipid metabolism, affecting the synthesis and breakdown of fatty acids and other lipids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, it can be transported into mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can accumulate in the endoplasmic reticulum, affecting protein synthesis and folding .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments such as the nucleus, mitochondria, and endoplasmic reticulum, where it can exert its effects on cellular processes. For instance, its localization in the nucleus can affect gene expression by interacting with DNA and transcription factors, while its presence in mitochondria can influence energy production and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methylimidazolium Tetrachloroferrate typically involves the following steps:
Synthesis of 1-Ethyl-3-methylimidazole: This is achieved by reacting 1-methylimidazole with ethyl halides under controlled conditions.
Formation of Tetrachloroferrate Salt: The synthesized 1-Ethyl-3-methylimidazole is then reacted with ferric chloride (FeCl₃) to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl-3-methylimidazolium Tetrachloroferrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the iron center.
Substitution Reactions: The compound can undergo substitution reactions where the chloride ions are replaced by other anions.
Coordination Chemistry: It can form coordination complexes with other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, methanol, ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iron complexes, while substitution reactions can produce various ionic liquids with different anions .
Scientific Research Applications
1-Ethyl-3-methylimidazolium Tetrachloroferrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a solvent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in energy storage systems, such as batteries and supercapacitors, due to its ionic conductivity and thermal stability
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium Tetrachloroferrate can be compared with other similar ionic liquids, such as:
- 1-Butyl-3-methylimidazolium Tetrachloroferrate
- 1-Ethyl-3-methylimidazolium Tetrafluoroborate
- 1-Butyl-3-methylimidazolium Hexafluorophosphate
Uniqueness:
- Magnetic Properties: Unlike many other ionic liquids, this compound exhibits significant magnetic properties due to the presence of the iron center.
- Thermal Stability: It has higher thermal stability compared to some other ionic liquids, making it suitable for high-temperature applications .
Properties
IUPAC Name |
1-ethyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.4ClH.Fe/c1-3-8-5-4-7(2)6-8;;;;;/h4-6H,3H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFQMHQHFXCD-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl4FeN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659788 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850331-04-3 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium tetrachloroferrate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium Tetrachloroferrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike many ionic liquids, 1-Ethyl-3-methylimidazolium Tetrachloroferrate exhibits long-range magnetic ordering. Specifically, it displays antiferromagnetic ordering below a Néel temperature of approximately 3.8 K. [] This magnetic behavior makes it a fascinating subject for studying the interplay between confinement, structure, and magnetic properties in ionic liquids.
A: Confinement significantly impacts several properties of this compound. Research shows that its melting point decreases when confined within SBA-15 mesoporous silica, with the reduction being dependent on the pore diameter. [] This effect is attributed to confinement-induced changes in phase transition temperatures, following the Gibbs-Thomson equation. [] Additionally, confinement modifies phase transition pressures, requiring higher pressures to induce transformations compared to the unconfined state. [] Interestingly, confinement within 5.39-nm pores suppresses the antiferromagnetic ordering observed in the bulk material. []
A: Applying hydrostatic pressure to this compound significantly impacts its three-dimensional magnetic ordering. [] Remarkably, even low pressures can induce a transition from antiferromagnetic to ferrimagnetic ordering. [] This sensitivity to pressure highlights the significant role of interionic interactions in defining the magnetic behavior of this compound.
A: Raman spectroscopy reveals the presence of isolated anions and the absence of dimeric units in both the liquid and solid states of this compound. [] This suggests that superexchange pathways, crucial for magnetic ordering, are likely mediated through Fe-Cl-Cl-Fe interactions. [] Furthermore, high-pressure Fourier Transform Infrared (FT-IR) spectroscopy indicates that the specific halogen ligand (Cl or Br) in the tetrahalogenoferrate(III) anion plays a critical role in modulating the cation-anion interactions within this class of magnetic ionic liquids. []
A: Studies show that introducing this compound to the liquid crystal MBBA (N-(4-methoxybenzylidene)-4-butylaniline) leads to a decrease in the nematic-isotropic phase transition temperature (TNI). [, ] This phenomenon is attributed to Coulomb screening of MBBA quadrupoles by the ionic liquid's ions, along with ionic self-screening. [] Furthermore, the presence of this compound alters the activation barrier of the N-I transition from entropic to enthalpic, suggesting a shift in the dominant forces governing this transition. []
A: While the provided research does not delve into specific structural modifications, it establishes that the presence of the tetrachloroferrate anion ([FeCl4]-) is crucial for the observed magnetic behavior. [, ] Further research exploring modifications to the cation or anion structure would be needed to establish a detailed structure-activity relationship.
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